molecular formula C14H17N3O3S B7571313 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide

Cat. No. B7571313
M. Wt: 307.37 g/mol
InChI Key: DNDVYLMNPUPWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide (QX-314) is a quaternary ammonium derivative that has been extensively studied for its use as a local anesthetic. QX-314 is unique among local anesthetics in that it is charged and cannot cross the cell membrane. However, when combined with a positively charged ion channel blocker, such as capsaicin, QX-314 can enter the cell and block the ion channels responsible for pain transmission. This has led to the development of QX-314 as a potential treatment for chronic pain.

Mechanism of Action

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide blocks ion channels responsible for pain transmission by binding to the intracellular side of the channel. However, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide cannot cross the cell membrane on its own due to its positive charge. When combined with a positively charged ion channel blocker, such as capsaicin, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide can enter the cell and block the ion channels responsible for pain transmission.
Biochemical and Physiological Effects:
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to effectively block pain transmission in animal models without affecting motor function. In addition, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is that it can be combined with a positively charged ion channel blocker, such as capsaicin, to enter cells and block pain transmission. However, one limitation is that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is charged and cannot cross the cell membrane on its own, limiting its use in certain applications.

Future Directions

1. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide as a treatment for chronic pain in humans.
2. Explore the use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other ion channel blockers for pain management.
3. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in other applications, such as cancer treatment.
4. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other drugs for enhanced pain management.
5. Explore the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with gene therapy for targeted pain management.

Synthesis Methods

The synthesis of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide involves the reaction of 2,3-diethylquinoxaline with methylsulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been extensively studied for its use in blocking pain transmission in animal models. In one study, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide was combined with capsaicin and injected into the paw of rats. The combination of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide and capsaicin resulted in a long-lasting block of pain transmission without affecting motor function. This suggests that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has the potential to be used as a local anesthetic for chronic pain.

properties

IUPAC Name

2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-10-11(5-2)16-13-8-9(6-7-12(13)15-10)14(18)17-21(3,19)20/h6-8H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDVYLMNPUPWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NS(=O)(=O)C)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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